REACTION_SMILES
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[Al+3:17].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[N:6].[F:7][c:8]1[c:9]([CH:10]=[O:11])[cH:12][cH:13][cH:14][cH:15]1.[H-:16].[H-:19].[H-:20].[H-:21].[I-:24].[I-:26].[Li+:18].[Na+:23].[OH-:22].[OH2:27].[Zn+2:25]>>[CH2:5]([NH2:6])[CH:10]([c:9]1[c:8]([F:7])[cH:15][cH:14][cH:13][cH:12]1)[OH:11]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)c1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |